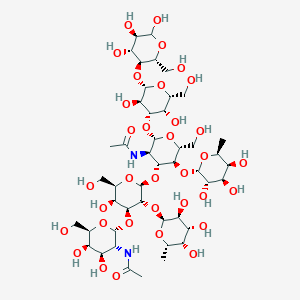

Blood group type 1 chain ALe(b)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Blood group type 1 chain ALe(b): is a specific oligosaccharide structure found on the surface of red blood cells and in bodily secretions. It is part of the Lewis blood group system, which includes various antigens formed by the action of specific fucosyltransferases on precursor oligosaccharide chains. The presence of these antigens plays a crucial role in determining blood group compatibility and has implications in transfusion medicine and disease susceptibility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of blood group type 1 chain ALe(b) involves the enzymatic action of fucosyltransferases on type 1 precursor chains. The key enzyme, α1,3/1,4 fucosyltransferase, adds fucose residues to the precursor oligosaccharides, forming the Lewis b antigen. This process can be carried out in vitro using purified enzymes and specific reaction conditions, including optimal pH, temperature, and substrate concentrations .

Industrial Production Methods: Industrial production of blood group type 1 chain ALe(b) typically involves the use of recombinant DNA technology to produce the necessary fucosyltransferases in large quantities. These enzymes are then used to catalyze the formation of the desired oligosaccharide structures in bioreactors under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Blood group type 1 chain ALe(b) primarily undergoes glycosylation reactions, where fucose residues are added to the precursor oligosaccharides. These reactions are catalyzed by specific glycosyltransferases and occur under mild conditions, typically in aqueous solutions .

Common Reagents and Conditions: The common reagents used in these reactions include nucleotide sugars such as GDP-fucose, which serves as the donor molecule for the fucosylation reaction. The reactions are carried out at physiological pH and temperature, with the presence of divalent metal ions like manganese or magnesium to enhance enzyme activity .

Major Products Formed: The major product formed from these reactions is the Lewis b antigen, which is characterized by the presence of fucose residues linked to the precursor oligosaccharide chains. This antigen is a key determinant of the Lewis blood group system and has significant implications in immunology and transfusion medicine .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of blood group type 1 chain ALe(b) involves its interaction with specific receptors on the surface of cells. These interactions are mediated by the fucose residues on the oligosaccharide chains, which bind to lectins and other carbohydrate-binding proteins. This binding can trigger various cellular responses, including immune activation, cell adhesion, and signal transduction .

Comparaison Avec Des Composés Similaires

- Blood group type 1 chain ALe(a)

- Blood group type 2 chain ALe(b)

- Blood group type 2 chain ALe(a)

These compounds are studied for their roles in various biological processes and their implications in transfusion medicine and disease susceptibility .

Propriétés

Formule moléculaire |

C46H78N2O34 |

|---|---|

Poids moléculaire |

1203.1 g/mol |

Nom IUPAC |

N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C46H78N2O34/c1-10-21(56)27(62)31(66)43(70-10)78-35-18(9-53)76-42(80-37-24(59)15(6-50)74-45(33(37)68)77-34-17(8-52)72-40(69)30(65)29(34)64)20(48-13(4)55)36(35)79-46-39(82-44-32(67)28(63)22(57)11(2)71-44)38(25(60)16(7-51)75-46)81-41-19(47-12(3)54)26(61)23(58)14(5-49)73-41/h10-11,14-46,49-53,56-69H,5-9H2,1-4H3,(H,47,54)(H,48,55)/t10-,11-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36+,37-,38-,39+,40?,41+,42-,43-,44-,45-,46-/m0/s1 |

Clé InChI |

QIGYQJIRYYXQCI-NJJYVYPVSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)NC(=O)C)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)O)CO)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)OC6C(C(OC(C6O)OC7C(OC(C(C7O)O)O)CO)CO)O)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)